molecular formula C6H4ClN3O B6226442 5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine CAS No. 2137708-37-1

5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine

Cat. No.: B6226442
CAS No.: 2137708-37-1
M. Wt: 169.57 g/mol
InChI Key: MUYDRBPMGSPMKE-UHFFFAOYSA-N
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Description

5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms, fused with a pyridine ring. The presence of a chlorine atom at the 5-position of the oxazole ring adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with an appropriate base . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazoles, oxazole N-oxides, and reduced amines .

Scientific Research Applications

5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-amine
  • 2-chloro-[1,3]oxazolo[4,5-b]pyridine
  • 5-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine

Uniqueness

5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine is unique due to the specific position of the chlorine atom, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYDRBPMGSPMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137708-37-1
Record name 5-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine
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